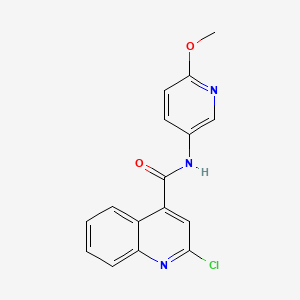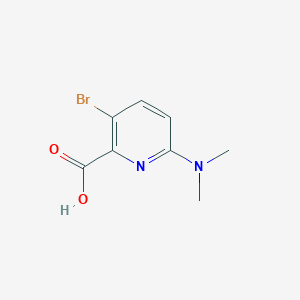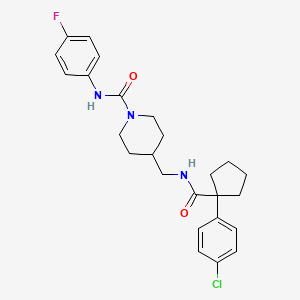![molecular formula C18H19N3O2S B2594967 2-Cyano-N-(4-{[2-(Dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamid CAS No. 1428122-47-7](/img/structure/B2594967.png)
2-Cyano-N-(4-{[2-(Dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a cyano group, a dimethylaminoethyl sulfanyl group, and a furan ring
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the cyano group and the furan ring makes it a candidate for binding to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes:
Formation of the Intermediate Amine: The initial step involves the synthesis of 4-{[2-(dimethylamino)ethyl]sulfanyl}aniline. This can be achieved by reacting 4-bromoaniline with 2-(dimethylamino)ethanethiol under basic conditions.
Coupling with Furan-2-carbaldehyde: The intermediate amine is then coupled with furan-2-carbaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.
Addition of Cyano Group: The final step involves the addition of a cyano group to the Schiff base, typically using a cyanoacetylation reaction. This can be done by reacting the Schiff base with cyanoacetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The dimethylaminoethyl sulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-amino-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. The dimethylaminoethyl sulfanyl group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 2-cyano-N-(4-{[2-(dimethylamino)ethyl]sulfanyl}phenyl)-3-(furan-2-yl)prop-2-enamide lies in its combination of functional groups, which provides a balance of reactivity and stability. The furan ring offers unique electronic properties compared to thiophene or pyridine, potentially leading to different biological activities and chemical reactivities.
Eigenschaften
IUPAC Name |
2-cyano-N-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21(2)9-11-24-17-7-5-15(6-8-17)20-18(22)14(13-19)12-16-4-3-10-23-16/h3-8,10,12H,9,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCDDKMQKSCTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2594889.png)



![(Z)-8-(pyridin-4-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2594894.png)
![7-chloro-1-[(3-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2594896.png)
![N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2594901.png)


![7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594905.png)


